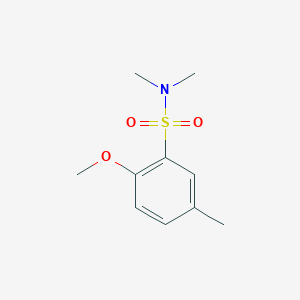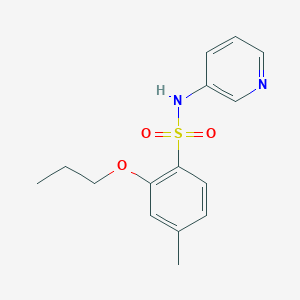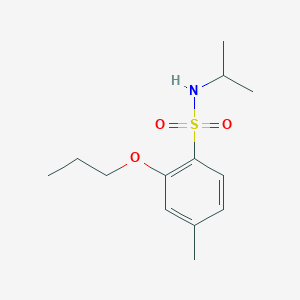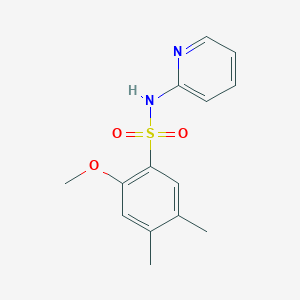
2,5-dibromo-N-(2-ethoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dibromo-N-(2-ethoxyphenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is often referred to as DEBS and is known for its unique properties that make it an ideal candidate for use in various laboratory experiments.
Mechanism of Action
The mechanism of action of DEBS is complex and not fully understood. However, it is known that DEBS interacts with various biological molecules, including enzymes and proteins, to produce its effects. DEBS has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
DEBS has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the activity of carbonic anhydrase, which can lead to changes in acid-base balance in the body. DEBS has also been shown to inhibit the aggregation of proteins, which may have implications for the development of new therapies for diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
DEBS has several advantages as a reagent for laboratory experiments, including its high purity and stability, as well as its unique properties that make it an ideal candidate for use in various assays. However, DEBS also has some limitations, including its relatively high cost and the complexity of its synthesis process.
Future Directions
There are several future directions for research involving DEBS, including its potential use as a therapeutic agent for various diseases, the development of new synthetic routes for its production, and the investigation of its interactions with other biological molecules. Further research is needed to fully understand the mechanism of action of DEBS and to explore its potential applications in various fields of science and medicine.
Synthesis Methods
The synthesis of DEBS involves several steps, including the reaction of 2,5-dibromoaniline with ethyl 2-bromoacetate to form 2,5-dibromo-N-(2-bromoethyl)aniline. This compound is then reacted with sodium ethoxide to form DEBS. The overall synthesis process is complex and requires careful control of reaction conditions to ensure high purity and yield.
Scientific Research Applications
DEBS has found a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a fluorescent probe for the detection of protein aggregation, and as an inhibitor of carbonic anhydrase. DEBS has also been used in the development of new drugs and therapies for various diseases, including cancer and Alzheimer's disease.
properties
Molecular Formula |
C14H13Br2NO3S |
|---|---|
Molecular Weight |
435.1 g/mol |
IUPAC Name |
2,5-dibromo-N-(2-ethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13Br2NO3S/c1-2-20-13-6-4-3-5-12(13)17-21(18,19)14-9-10(15)7-8-11(14)16/h3-9,17H,2H2,1H3 |
InChI Key |
KUDJASFVZHNOCI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)






![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)



